molecular formula C10H16KNO3 B2839489 potassium 1-tert-butyl-2-oxopiperidine-3-carboxylate CAS No. 2413897-06-8

potassium 1-tert-butyl-2-oxopiperidine-3-carboxylate

Cat. No.: B2839489
CAS No.: 2413897-06-8
M. Wt: 237.34
InChI Key: LKIONVRLBNWWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

potassium 1-tert-butyl-2-oxopiperidine-3-carboxylate is a chemical compound with the molecular formula C10H17NO3K. It is a potassium salt of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 1-tert-butyl-2-oxopiperidine-3-carboxylate typically involves the reaction of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid with a potassium base. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions to ensure the formation of the desired potassium salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

potassium 1-tert-butyl-2-oxopiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

potassium 1-tert-butyl-2-oxopiperidine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium 1-tert-butyl-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-3-piperidone:

    1-Boc-4-piperidone: Another related compound with a similar structure and chemical properties.

Uniqueness

potassium 1-tert-butyl-2-oxopiperidine-3-carboxylate is unique due to its specific potassium salt form, which can influence its solubility, reactivity, and interactions with other molecules. This uniqueness makes it valuable in certain chemical and biological applications where other similar compounds may not be as effective.

Properties

IUPAC Name

potassium;1-tert-butyl-2-oxopiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.K/c1-10(2,3)11-6-4-5-7(8(11)12)9(13)14;/h7H,4-6H2,1-3H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHELVUWKXJREEB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCCC(C1=O)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16KNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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